Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride
Overview
Description
Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride: is a chemical compound with the molecular formula C6H16ClNS3. It is a derivative of ethanethiol and is characterized by the presence of three ethanethiol groups attached to a central nitrogen atom, forming a nitrilotris structure. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride typically involves the reaction of tris(2-chloroethyl)amine hydrochloride with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with sodium chloride as a byproduct.
Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ethanethiol groups can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions, typically under mild conditions with the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including additives for lubricants and polymers.
Mechanism of Action
The mechanism of action of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride involves its ability to interact with various molecular targets through its sulfur-containing groups. These interactions can include:
Binding to metal ions: The sulfur atoms can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent processes.
Formation of disulfide bonds: The compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Redox reactions: The sulfur groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound with a single ethanethiol group.
Tris(2-chloroethyl)amine hydrochloride: A precursor used in the synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride.
2-Mercaptoethanol: Another sulfur-containing compound commonly used in biochemical research.
Uniqueness: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride is unique due to its nitrilotris structure, which provides multiple reactive sites for chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
2-[bis(2-sulfanylethyl)amino]ethanethiol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNNMBQIBDTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N(CCS)CCS.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237858 | |
Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89692-13-7 | |
Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089692137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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